
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydronaphthalene derivatives with different substituents. These compounds may share some chemical properties but differ in their specific applications and biological activities.
Uniqueness
What sets Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modification and development in various scientific fields.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 3-amino-2,4-dicyano-1-phenyl-6,7,8,8a-tetrahydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C21H21N3O2/c1-2-26-20(25)21(13-23)18(14-8-4-3-5-9-14)16-11-7-6-10-15(16)17(12-22)19(21)24/h3-5,8-10,16,18H,2,6-7,11,24H2,1H3 |
InChI Key |
OLUGSZUWEAVXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C2CCCC=C2C(=C1N)C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



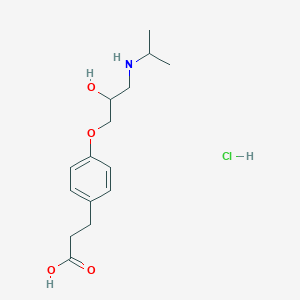
![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)

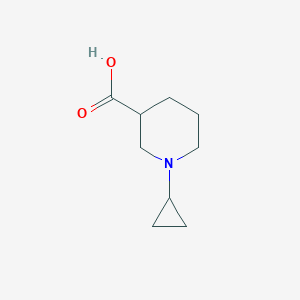
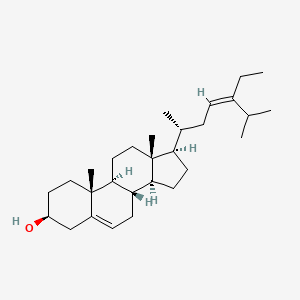


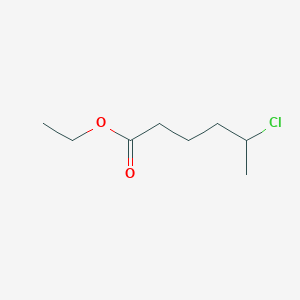
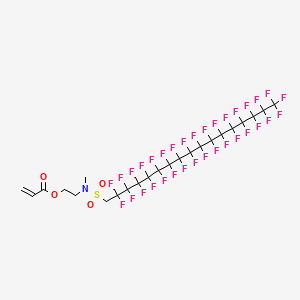
![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)

